N-(2-amino-4-chlorophenyl)phthalimide
Description
Contextualization within Modern Phthalimide (B116566) Chemistry
Phthalimides are a class of compounds characterized by the isoindoline-1,3-dione core structure. nih.gov This moiety is a cornerstone in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. sphinxsai.com Phthalimide analogues have been investigated for a wide array of therapeutic applications, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor activities. sphinxsai.commdpi.com The parent compound, thalidomide, and its second-generation analogue, pomalidomide, which features an amino group on the phthalimide ring, are well-known examples of the therapeutic importance of this structural class in treating conditions like multiple myeloma. mdpi.com
N-(2-amino-4-chlorophenyl)phthalimide fits within this context as a strategically functionalized derivative. The substituents on the N-phenyl ring—specifically the amino and chloro groups—provide reactive sites for further chemical modification, allowing for its incorporation into more complex molecular frameworks. cymitquimica.com This positions the compound not as an end-product itself, but as a critical building block for creating novel chemical entities with potentially enhanced or specific biological activities.
Academic Significance of the Phthalimide Scaffold in Synthetic Organic Chemistry
The phthalimide group holds a significant place in the history and practice of synthetic organic chemistry. Its most classic application is in the Gabriel synthesis, a robust and widely used method for the preparation of primary amines. organic-chemistry.org In this reaction, potassium phthalimide acts as a surrogate for ammonia (B1221849), allowing for the controlled alkylation of the nitrogen atom. Subsequent cleavage of the phthalimide group, often with hydrazine, liberates the desired primary amine, avoiding the over-alkylation that can occur with ammonia itself. organic-chemistry.org
Beyond this cornerstone reaction, the phthalimide scaffold serves several other important functions in academic research:
Protecting Group: Due to its stability under a variety of reaction conditions, the phthalimide group is an effective protecting group for primary amines, particularly in complex multi-step syntheses like peptide synthesis. organic-chemistry.org
Synthetic Precursor: The phthalimide ring can be a precursor to other important chemical structures, such as anthranilic acids. nih.gov
Reaction Component: Recent research has explored the phthalimide moiety's ability to act as an acid component in multicomponent reactions, such as the Passerini reaction, expanding its synthetic utility beyond its traditional roles. nih.gov
The inherent stability and predictable reactivity of the phthalimide scaffold make it a reliable and valuable tool for synthetic chemists in academic and industrial settings.
Current Research Trajectories for this compound Systems
While specific, large-scale research programs focused exclusively on this compound are not widely documented, its chemical structure points toward clear and significant research trajectories, primarily as a key intermediate in the synthesis of heterocyclic compounds.
The most prominent application for a molecule with a 2-amino-aryl structure is as a precursor for the synthesis of quinazolines and their oxidized congeners, quinazolinones. This class of fused heterocyclic compounds is of immense interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov
The synthesis of a quinazolinone ring typically involves the reaction of a 2-aminobenzamide (B116534) or a related derivative with a one-carbon synthon (e.g., an aldehyde, orthoester, or acid chloride). organic-chemistry.orguin-malang.ac.id this compound provides the essential ortho-amino-aryl motif. Researchers can utilize this compound in multi-step synthetic pathways, for example, by first converting the phthalimide group or performing reactions at the amino group to build the quinazolinone core. The chlorine atom on the phenyl ring is also significant, as halogenated derivatives of bioactive compounds often exhibit modified pharmacological profiles. nih.gov
Therefore, a primary research trajectory for this compound involves its use as a starting material to generate libraries of novel, substituted quinazolinone derivatives. These new compounds can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. ontosight.ai The presence of the amino group allows for a range of coupling and condensation reactions, making it a valuable intermediate for accessing complex molecular targets. cymitquimica.com
Properties
Molecular Formula |
C14H9ClN2O2 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(2-amino-4-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9ClN2O2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2 |
InChI Key |
DPLISJIIGRCURM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N 2 Amino 4 Chlorophenyl Phthalimide and Analogous Phthalimide Structures
Classical Condensation Approaches for Phthalimide (B116566) Ring Formation
The most traditional and widely employed method for synthesizing N-substituted phthalimides is the direct condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.orgjetir.org This approach is valued for its simplicity and use of readily available starting materials. ijpsr.com
The direct reaction between phthalic anhydride and substituted anilines, including structurally relevant compounds to 2-amino-4-chloroaniline, is a cornerstone of phthalimide synthesis. The process typically involves heating the two reagents in a suitable solvent, often glacial acetic acid, which facilitates the dehydration and subsequent ring closure. nih.gov The reaction proceeds via an intermediate phthalamic acid, which then cyclizes to form the stable five-membered imide ring. jetir.org
For instance, the synthesis of various N-phenyl phthalimides has been achieved by reacting phthalic anhydrides with corresponding amines in glacial acetic acid at elevated temperatures (110 °C), demonstrating the general applicability of this method. nih.gov
To improve the efficiency, yield, and environmental footprint of the classical condensation, significant research has focused on optimizing catalysts and reaction conditions. Key parameters that influence the reaction outcome include temperature, solvent, and the presence of a catalyst.
Catalytic Systems: A variety of catalysts have been explored to facilitate the dehydrative condensation. These include:
Acid Catalysts: Sulphamic acid (10%) has been used as an effective catalyst for the reaction between phthalic anhydride and primary amines in acetic acid at 110 °C, affording N-substituted phthalimides in high yields (86-98%). researchgate.netresearchgate.net
Clay Catalysts: Montmorillonite-KSF, a reusable clay catalyst, offers several advantages such as mild reaction conditions, high yields, non-corrosive properties, and ease of work-up. jetir.org Reactions are typically performed by refluxing the phthalic anhydride and amine with the catalyst in acetic acid. jetir.org
Reaction Parameters:
Temperature: High temperatures are generally required to drive the dehydration of the intermediate phthalamic acid to the final imide. brainly.com Studies have shown that increasing the reaction temperature from 80 °C to 110 °C can significantly improve the yield. nih.gov
Solvent: Glacial acetic acid is a common solvent as it is polar and has a high boiling point, effectively dissolving the reactants and facilitating the reaction. nih.govbrainly.com
The following table summarizes findings from a study on the synthesis of N-substituted phthalimides using Montmorillonite-KSF as a catalyst, illustrating the effectiveness of this optimized approach.
| Entry | Amine | Product | Reaction Time (hrs) | Yield (%) |
| 1 | Aniline (B41778) | N-Phenylphthalimide | 5 | 92 |
| 2 | p-Toluidine | N-(4-Methylphenyl)phthalimide | 5 | 90 |
| 3 | p-Anisidine | N-(4-Methoxyphenyl)phthalimide | 6 | 88 |
| 4 | p-Chloroaniline | N-(4-Chlorophenyl)phthalimide | 6 | 91 |
| 5 | Benzylamine | N-Benzylphthalimide | 4 | 95 |
Contemporary Synthetic Strategies
Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, reducing reaction times, and enabling the creation of diverse molecular libraries. For phthalimide synthesis, multi-component reactions and microwave-assisted techniques represent significant advances.
Multi-component reactions, where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular complexity. acs.org Transition-metal-free MCRs have been developed for the synthesis of N-substituted phthalimides. One such reaction involves the combination of arynes, isocyanides, and carbon dioxide (CO2). organic-chemistry.orgacs.org This method allows for the construction of two new C-C bonds and one new C-N bond in a single operation under mild conditions. acs.org
Another example involves a palladium-catalyzed three-component reaction of bromobenzonitrile, an isonitrile, and an aromatic amine to produce a series of N-substituted phthalimides. rsc.org These MCRs provide a powerful platform for creating libraries of diverse phthalimide structures from simple starting materials.
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. tandfonline.comhakon-art.com This technique has been successfully applied to the synthesis of phthalimides.
The reaction of phthalic anhydride with various amines can be completed in just 3-10 minutes under microwave irradiation at 150-250 °C, with yields ranging from 52-89%. researchgate.net This represents a significant improvement over conventional heating methods that can take several hours. jetir.org Microwave-assisted synthesis can be performed under solvent-free conditions or in high-boiling solvents like DMF. hakon-art.comnih.gov The efficiency of this method makes it highly attractive for rapid synthesis and library generation. acs.org
The table below compares conventional heating with microwave-assisted synthesis for N-hydroxyphthalimide derivatives, highlighting the reduction in reaction time and increase in yield. tandfonline.com
| Entry | Phthalic Anhydride | Method | Time | Yield (%) |
| 1 | 3-Nitrophthalic anhydride | Conventional | 24 hrs | 12 |
| 2 | 3-Nitrophthalic anhydride | Microwave | 10 min | 85 |
| 3 | 4-Nitrophthalic anhydride | Conventional | 24 hrs | 15 |
| 4 | 4-Nitrophthalic anhydride | Microwave | 10 min | 88 |
| 5 | Phthalic anhydride | Microwave | 10 min | 95 |
Elucidation of Reaction Mechanisms in Phthalimide Synthesis
The formation of an N-substituted phthalimide from phthalic anhydride and a primary amine is a well-understood condensation reaction. The mechanism proceeds in two main stages:
Nucleophilic Acyl Substitution: The reaction initiates with a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine onto one of the electrophilic carbonyl carbons of the phthalic anhydride molecule. researchgate.net This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. This initial step is typically fast.
Intramolecular Cyclization and Dehydration: The second stage involves an intramolecular nucleophilic attack of the newly formed amide nitrogen onto the remaining carboxylic acid carbonyl group. This cyclization event is followed by the elimination of a molecule of water (dehydration), driven by heat, to form the thermodynamically stable five-membered imide ring. researchgate.netresearchgate.net This dehydration step is generally the rate-limiting step and requires elevated temperatures to proceed efficiently. brainly.com
This two-step process is a classic example of forming a stable heterocyclic system through a condensation pathway.
Proposed Mechanistic Pathways
The prevailing mechanism for the formation of N-aryl phthalimides from phthalic anhydride and anilines in the presence of an acid catalyst, such as glacial acetic acid, is a two-step addition-elimination process. nih.govresearchgate.net
Initial Nucleophilic Attack and Ring Opening: The synthesis initiates with the nucleophilic attack of the primary amino group of the aniline derivative (4-chloro-1,2-phenylenediamine) on one of the electrophilic carbonyl carbons of phthalic anhydride. This attack leads to the cleavage of a C-O bond in the anhydride ring, resulting in the formation of a key open-chain intermediate known as a phthalamic acid (specifically, N-(2-amino-4-chlorophenyl)phthalamic acid).
Investigation of Intermediates and Transition States
Detailed computational analyses, particularly for the analogous formation of N-phenylphthalimide, have provided significant insight into the transient species involved in the reaction pathway. mdpi.comresearchgate.net These studies have characterized the structures and energies of the intermediates and transition states that govern the transformation.
The key species along the reaction coordinate include:
Phthalamic Acid Intermediate: This stable, open-chain amide-carboxylic acid is the first major intermediate formed after the initial amine attack on the anhydride.
gem-Diol Tetrahedral Intermediate: Following the intramolecular cyclization of the phthalamic acid, a tetrahedral intermediate containing two hydroxyl groups (a gem-diol) on the same carbon is formed. This species is transient and precedes the final dehydration step. nih.gov
Transition States (TS1 and TS2): Computational models have identified two primary transition states. TS1 corresponds to the energy maximum for the initial cyclization to the gem-diol intermediate. TS2 represents the transition state for the subsequent, and energetically more demanding, dehydration step. The higher energy of TS2 confirms that the elimination of water is the rate-determining step of the reaction. mdpi.com
The table below summarizes the key species identified in computational studies of the acid-catalyzed formation of N-phenylphthalimide, which serves as a model for the synthesis of N-(2-amino-4-chlorophenyl)phthalimide.
| Species | Description | Key Structural Features |
|---|---|---|
| Reactant Complex (RC) | Initial hydrogen-bonded complex between the phthalamic acid and an acetic acid molecule. | Amide and carboxylic acid moieties of the phthalamic acid are linked via the catalyst. |
| Transition State 1 (TS1) | Energy maximum for the intramolecular cyclization step. | Partial bond formation between the amide nitrogen and the carboxylic carbon. |
| Intermediate Complex (IC) | The tetrahedral gem-diol intermediate complexed with the catalyst molecule. | A five-membered ring with a tetrahedral carbon bearing two hydroxyl groups. |
| Transition State 2 (TS2) | Energy maximum for the rate-determining dehydration step. | Partial bond breaking of a C-OH bond and formation of a water molecule. mdpi.com |
| Product Complex (PC) | The final N-aryl phthalimide product complexed with water and the regenerated catalyst. | Planar phthalimide ring system. |
Derivatization and Structural Modification of this compound
The structure of this compound offers multiple reactive sites for further chemical modification. The primary amino group and the chlorine atom on the phenyl ring are key handles for derivatization, enabling the synthesis of a diverse library of analogues.
Chemical Transformations of the Amino Group
The aromatic amino group is a versatile functional group that is susceptible to a variety of chemical transformations, allowing for significant structural diversification. niscpr.res.in
Acylation: The nucleophilic amino group readily reacts with acylating agents like acetyl chloride or acetic anhydride to form the corresponding N-acetyl derivative, N-(2-acetamido-4-chlorophenyl)phthalimide. This transformation is often used to modulate the electronic properties of the substituent or as a protective strategy during subsequent reactions. libretexts.org
Diazotization: Treatment of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts it into a diazonium salt (-N₂⁺). This diazonium intermediate is highly valuable as it can be substituted by a wide range of nucleophiles in reactions such as the Sandmeyer (substituting with -Cl, -Br, -CN) or Schiemann (substituting with -F) reactions, providing a powerful tool for introducing diverse functionalities onto the aromatic ring.
Halogen-Directed Reactivity and Substituent Effects on the Phenyl Moiety
The reactivity and regioselectivity of the phenyl ring towards further substitution are governed by the electronic effects of the existing amino and chloro substituents.
Electrophilic Aromatic Substitution (EAS): The directing effects of the two substituents must be considered. The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its strong electron-donating resonance effect (+R). minia.edu.egwikipedia.org The chlorine atom (-Cl) is a deactivating group due to its electron-withdrawing inductive effect (-I) but is also an ortho, para-director because of its electron-donating resonance effect (+R). libretexts.org In this case, the powerful activating nature of the amino group dominates, directing further electrophilic substitution primarily to the position para to itself (C5), which is also meta to the chlorine atom.
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond serves as a reactive site for modern cross-coupling reactions, which are fundamental in medicinal chemistry for creating new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The chlorine atom can be replaced by an alkyl, vinyl, or aryl group through a palladium-catalyzed reaction with an appropriate organoboron reagent (e.g., a boronic acid or ester). organic-chemistry.orgwikipedia.org While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems utilizing specialized ligands enable these transformations efficiently. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the substitution of the chlorine atom with a variety of primary or secondary amines. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing derivatives containing multiple amino groups on the phenyl scaffold.
Incorporation of Diverse Heterocyclic Frameworks
The functional groups on this compound can be leveraged to construct new, fused, or appended heterocyclic systems.
Annulation via the Amino Group: The 2-amino group is strategically positioned to participate in cyclization reactions to form fused heterocycles. For example, reaction of the parent molecule's precursor, 4-chloro-1,2-phenylenediamine, with aldehydes or carboxylic acids under oxidative conditions (the Phillips-Ladenburg benzimidazole (B57391) synthesis) is a classic route to benzimidazoles. organic-chemistry.orgnih.gov Derivatization of the target compound to install a second functional group adjacent to the amino group can similarly enable the formation of fused ring systems like quinoxalines or phenazines.
Attachment via Cross-Coupling: The most direct method for incorporating diverse heterocyclic frameworks is through the Suzuki-Miyaura cross-coupling reaction at the C-Cl bond. Using heteroarylboronic acids or esters (e.g., derived from pyridine, thiophene, furan, or indole) allows for the direct attachment of these important pharmacophores to the phenyl ring, creating a wide array of structurally complex analogues.
The table below summarizes potential derivatization strategies for this compound.
| Reactive Site | Reaction Type | Typical Reagents | Resulting Functional Group/Structure |
|---|---|---|---|
| Amino Group (-NH₂) | Acylation | Acetyl chloride, Acetic anhydride | Amide (-NHCOCH₃) |
| Diazotization → Substitution | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | Halogen, Cyano, etc. (replaces -NH₂) | |
| Chloro Group (-Cl) | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | Biaryl or Heteroaryl-aryl structure |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Substituted amine (-NR₂) | |
| Amino + Phenyl Ring | Heterocycle Annulation | (after modification) Aldehydes, Carboxylic acids, β-dicarbonyls | Fused heterocyclic ring (e.g., Benzimidazole) |
Advanced Spectroscopic Characterization of N 2 Amino 4 Chlorophenyl Phthalimide and Its Molecular Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For N-substituted phthalimides, characteristic peaks are expected. For instance, N-phthalimide amino acid derivatives typically show strong absorption bands between 1700–1800 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the two carbonyl groups in the imide ring. sphinxsai.comresearchgate.net The presence of an amino (-NH₂) group would typically result in stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands are generally observed between 3000-3100 cm⁻¹, and C-Cl stretching vibrations appear in the fingerprint region, typically below 800 cm⁻¹. researchgate.net Without experimental data for N-(2-amino-4-chlorophenyl)phthalimide, a precise analysis is not possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on both the phthalimide (B116566) and the chlorophenyl rings. The protons on the phthalimide moiety typically appear as a set of multiplets in the downfield region, often around 7.8-8.0 ppm. rsc.orgresearchgate.netchemicalbook.com The protons on the substituted phenyl ring would appear at chemical shifts influenced by the amino and chloro substituents. The amino group protons would likely appear as a broad singlet. However, no specific published spectra for this compound are available to provide exact chemical shifts and coupling constants.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound would give a distinct signal. The carbonyl carbons of the phthalimide group are characteristically found far downfield, typically in the range of 165-170 ppm. rsc.orgudel.edumdpi.com The aromatic carbons would generate a series of signals in the approximate range of 110-150 ppm, with their exact chemical shifts determined by the attached substituents (-NH₂, -Cl, and the phthalimide nitrogen). rsc.orgrsc.orgorganicchemistrydata.org Without access to an experimental spectrum, a definitive assignment of carbon signals is not feasible.
Electronic Absorption Spectroscopy for Conjugation and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. Phthalimide and its derivatives typically exhibit strong absorption bands in the UV region. For example, metallophthalocyanines, which are larger related structures, show characteristic Q and B bands, with the B band appearing around 300–400 nm. acs.org The specific absorption maxima (λ_max) for this compound would be influenced by the entire conjugated system, including the phthalimide core and the substituted phenyl ring. The amino and chloro substituents would act as auxochromes, likely causing shifts in the absorption bands compared to an unsubstituted N-phenylphthalimide. However, specific UV-Vis spectral data for the target compound is not documented in available literature.
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the precise molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₉ClN₂O₂), the expected molecular weight is approximately 272.69 g/mol . glentham.comscbt.com In mass spectral analysis, this would be observed as a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) at an m/z (mass-to-charge ratio) value corresponding to this mass. A characteristic isotopic pattern would also be expected due to the presence of the chlorine atom, with two major peaks separated by two m/z units in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions for analysis. The subsequent fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. The fragmentation pathways for N-substituted phthalimide derivatives typically involve characteristic cleavages of the phthalimide moiety and the substituted aromatic ring. researchgate.netmdpi.comraco.cat Common fragmentation patterns for N-substituted phthalimides can involve the loss of carbon monoxide (CO) or the cleavage of the imide ring structure. mdpi.comraco.cat
Table 1: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C₁₄H₉ClN₂O₂ | - |
| Molecular Weight | 272.69 | Calculated molecular mass. glentham.comscbt.com |
| [M]⁺ Peak (³⁵Cl) | ~272.03 | Molecular ion peak corresponding to the most abundant chlorine isotope. |
| [M+2]⁺ Peak (³⁷Cl) | ~274.03 | Isotopic peak for the ³⁷Cl isotope, expected to be about one-third the intensity of the [M]⁺ peak. |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map, from which the positions of the individual atoms can be determined. The outcome of a successful crystallographic analysis includes the determination of the crystal system, space group, and unit cell dimensions.
While specific crystallographic data for this compound is not available in the surveyed literature, the analysis of a structurally related compound, 2-amino-4-chlorobenzonitrile, provides an example of the type of data that would be obtained. analis.com.my Such an analysis for this compound would reveal the planarity of the phthalimide ring system and the spatial orientation of the 2-amino-4-chlorophenyl substituent relative to it.
Table 2: Example Crystallographic Data for a Structurally Related Compound (2-amino-4-chlorobenzonitrile) This data is provided for illustrative purposes to show the parameters obtained from X-ray crystallography and does not represent this compound.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | analis.com.my |
| Space Group | P-1 | analis.com.my |
| a (Å) | 3.8924 (9) | analis.com.my |
| b (Å) | 6.7886 (15) | analis.com.my |
| c (Å) | 13.838 (3) | analis.com.my |
| α (°) | 77.559 (16) | analis.com.my |
| β (°) | 88.898 (17) | analis.com.my |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves to verify the empirical formula of a newly synthesized compound and is a crucial indicator of its purity. sphinxsai.comresearchgate.net
For this compound, with the molecular formula C₁₄H₉ClN₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental values obtained from a pure sample are expected to align closely with these calculated percentages, typically within a margin of ±0.4%, thereby confirming the proposed molecular formula. researchgate.net
Table 3: Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 61.66 |
| Hydrogen | H | 3.33 |
| Nitrogen | N | 10.27 |
| Chlorine | Cl | 13.00 |
Computational Chemistry and Theoretical Modeling of N 2 Amino 4 Chlorophenyl Phthalimide Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic structure and a wide array of properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model molecular behavior with high accuracy.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the optimized molecular geometry of N-(2-amino-4-chlorophenyl)phthalimide, which corresponds to the lowest energy conformation of the molecule.
These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. The process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure on the potential energy surface is located. The resulting geometry provides crucial data on the spatial arrangement of atoms. For instance, DFT studies on similar aromatic amine derivatives have successfully predicted structural parameters that are in good agreement with experimental data from X-ray crystallography chemicalbook.com. The stability of the molecule is inferred from its total energy, with lower energy values indicating higher stability nih.gov.
Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation (Note: The following values are illustrative of typical DFT results and are presented to demonstrate the format of data obtained from such calculations.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-N (Phthalimide) | ~1.40 Å |
| Bond Length | C=O (Phthalimide) | ~1.22 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-NH2 | ~1.38 Å |
| Bond Angle | C-N-C (Phthalimide-Phenyl) | ~125° |
| Dihedral Angle | O=C-N-C | ~175° |
Ab initio (Latin for "from the beginning") molecular orbital calculations are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) theory provide a foundational approach within this class. While often less accurate than DFT for many applications due to the lack of electron correlation, they are systematically improvable and serve as a basis for more advanced techniques. These calculations can also be used to optimize molecular geometries and determine the energies of molecular orbitals, providing a fundamental, though computationally intensive, picture of the molecule's electronic system.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule libretexts.org. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO : This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable malayajournal.orgglpbio.com. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-chlorophenyl ring, while the LUMO may be distributed over the electron-accepting phthalimide (B116566) moiety.
Table 2: Representative Frontier Orbital Energies for Phthalimide Derivatives (Note: These values are illustrative, based on general findings for similar compounds, to show the type of data generated.)
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.5 eV | Electron-donating ability |
| ELUMO | ~ -1.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks malayajournal.org. The MEP surface is plotted over the molecule's electron density, with different colors representing different values of electrostatic potential.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. For this compound, these regions would be expected around the carbonyl oxygen atoms of the phthalimide group and potentially the nitrogen of the amino group.
Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. Such regions are typically found around hydrogen atoms, particularly the hydrogens of the amino group.
The MEP map provides a comprehensive picture of the molecule's charge landscape, highlighting the sites most likely to engage in intermolecular interactions, such as hydrogen bonding acadpubl.eu.
Investigation of Intermolecular Interactions
The way molecules interact with each other governs their macroscopic properties, including crystal packing, melting point, and solubility. Computational methods are instrumental in characterizing these non-covalent interactions.
Hydrogen bonding is a specific, strong type of dipole-dipole interaction that plays a critical role in determining the supramolecular structure of many organic compounds harvard.edumdpi.com. A hydrogen bond involves a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and an interaction with another nearby electronegative atom (the acceptor).
In the this compound molecule, several sites for hydrogen bonding can be identified:
Hydrogen Bond Donors : The primary hydrogen bond donor is the amino group (-NH2), where the hydrogen atoms carry a partial positive charge.
Hydrogen Bond Acceptors : The most prominent acceptors are the two carbonyl oxygen atoms (C=O) on the phthalimide ring, which possess lone pairs of electrons and a partial negative charge. The nitrogen atom of the amino group could also potentially act as an acceptor.
Computational studies can predict the geometry and strength of these potential hydrogen bonds. By analyzing the optimized crystal lattice or dimeric structures, it is possible to characterize the formation of intermolecular N-H···O hydrogen bonds. These bonds would likely link molecules together, forming chains or more complex three-dimensional networks, significantly stabilizing the crystal structure nih.govnih.gov.
Computational Analysis of Other Non-Covalent Interactions
While specific studies detailing a full quantitative analysis of all non-covalent interactions for this compound are not extensively documented in publicly available literature, the nature of these interactions can be understood through established computational methods applied to similar molecular systems. Techniques such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and the Non-Covalent Interaction (NCI) index are instrumental in this regard.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes chemical bonds and non-covalent interactions based on the topology of the electron density. The presence of a bond path between two atoms is a key indicator of an interaction. For non-covalent interactions, the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) provide quantitative information about the interaction's strength and nature. In systems analogous to this compound, QTAIM can be used to characterize intramolecular hydrogen bonds (e.g., between the amino group and the phthalimide carbonyl) and various intermolecular interactions that stabilize the crystal lattice.
Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing weak and non-covalent interactions in real space. It is based on the electron density and its reduced density gradient (RDG). Plotting the RDG against the electron density reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonds. These interactions are then visualized as isosurfaces, color-coded to indicate their nature and strength. For this compound, an NCI analysis would likely reveal van der Waals surfaces around the aromatic rings and specific regions corresponding to hydrogen bonding involving the amino group and phthalimide carbonyls.
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented below.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table is illustrative and based on typical values for similar aromatic compounds.
| Interaction Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents the most significant contribution, typical for organic molecules. |
| C···H / H···C | ~20-25% | Indicates C-H···π interactions and general van der Waals contacts. |
| O···H / H···O | ~10-15% | Corresponds to hydrogen bonding involving the phthalimide carbonyl groups. |
| Cl···H / H···Cl | ~8-12% | Highlights the role of the chlorine substituent in crystal packing. |
| N···H / H···N | ~5-10% | Represents hydrogen bonding involving the amino group. |
Theoretical Prediction of Photophysical Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.orgnih.gov It is widely used to predict absorption and emission spectra by calculating vertical excitation energies and oscillator strengths. rsc.org For this compound, TD-DFT calculations would be essential to understand its photophysical behavior, such as its UV-Vis absorption profile and fluorescence properties.
The calculations typically involve optimizing the ground state geometry of the molecule and then computing the energies of various excited states. The transitions between the ground state and these excited states correspond to the absorption of light at specific wavelengths. Key outputs from a TD-DFT calculation include the excitation energy (often in eV), the corresponding wavelength (nm), and the oscillator strength (f), which is a measure of the transition probability.
In a typical study on a similar phthalimide derivative, the lowest energy transitions often correspond to promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these orbitals (e.g., π, π, n) determines the character of the electronic transition (e.g., π→π or n→π*). For this compound, the HOMO is expected to have significant contributions from the aminophenyl ring, while the LUMO would likely be localized on the electron-accepting phthalimide moiety, suggesting a charge-transfer character for the lowest energy transition.
Table 2: Illustrative TD-DFT Calculated Excitation Energies and Wavelengths for a Phthalimide Derivative This data is representative and serves to illustrate typical TD-DFT output for a molecule similar to this compound, calculated in a solvent like ethanol.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.10 | 400 | 0.15 | HOMO -> LUMO |
| S2 | 3.54 | 350 | 0.08 | HOMO-1 -> LUMO |
| S3 | 3.91 | 317 | 0.45 | HOMO -> LUMO+1 |
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, are crucial for predicting the NLO response of molecules. The key parameter for second-order NLO materials is the first-order hyperpolarizability (β). Molecules with a significant β value typically possess a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon excitation.
This compound has such a D-π-A structure, with the amino group acting as the electron donor and the phthalimide group as the electron acceptor, connected through the phenyl ring. DFT calculations can be used to compute the components of the β tensor. The total first-order hyperpolarizability (β_tot) is calculated from these components and is often compared to that of a reference compound like urea to gauge its potential as an NLO material. nih.gov A larger dipole moment and a smaller HOMO-LUMO energy gap are often correlated with a higher β_tot value. nih.gov
The calculation of NLO properties is sensitive to the choice of basis set and functional. mdpi.com For instance, functionals like B3LYP and CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed for these predictions. nih.govnih.gov
Table 3: Representative Calculated NLO Properties for a D-π-A Molecule This table shows typical computational results for a molecule with a donor-acceptor structure similar to this compound. Urea is included as a standard reference.
| Parameter | Representative Molecule | Urea (Reference) |
|---|---|---|
| Dipole Moment (μ) [Debye] | 6.50 D | 1.37 D |
| Average Polarizability (α) [x 10⁻²⁴ esu] | 25.10 | 4.50 |
| First Hyperpolarizability (β_tot) [x 10⁻³⁰ esu] | 45.25 | 0.37 |
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable geometries (conformers) of a molecule and the energy barriers for interconversion between them. This is often achieved by exploring the potential energy surface (PES) of the molecule.
For this compound, the key degrees of freedom are the torsional angles (dihedrals) around the single bonds connecting the phthalimide ring to the nitrogen atom and the nitrogen atom to the chlorophenyl ring. A relaxed PES scan, where the energy is calculated as a function of one or more torsional angles while allowing the rest of the molecule to relax, can reveal the global and local energy minima.
Ab initio and DFT methods are employed to perform these calculations. u-szeged.huresearchgate.net The analysis would identify the most stable conformer(s) and provide insights into the molecule's shape and flexibility. For instance, the planarity or twist between the phthalimide and the chlorophenyl rings would be determined by a balance of steric hindrance and electronic effects (conjugation). The results of a conformational analysis are crucial for understanding how the molecule might interact with a biological target. nih.gov
Computational Analysis of Molecular Recognition and Binding Modes
Understanding how a molecule like this compound interacts with biological targets, such as enzymes or receptors, is a primary goal of computational drug design. Molecular docking is a key technique used to predict the binding mode and affinity of a ligand within the active site of a protein.
The process involves generating a variety of conformations and orientations (poses) of the ligand within the binding pocket and scoring them based on a force field that approximates the interaction energy. This energy typically includes terms for van der Waals interactions, electrostatic interactions, and hydrogen bonding.
For this compound, a docking study would likely show the phthalimide group, with its two carbonyl oxygens, acting as a hydrogen bond acceptor. The amino group can act as a hydrogen bond donor. The aromatic rings can participate in π-π stacking or hydrophobic interactions with residues in the active site. mdpi.com The chlorine atom can also form halogen bonds or other specific interactions. Such studies are critical for structure-activity relationship (SAR) analysis and for the rational design of more potent analogues. For example, computational investigations of phthalimide-based thiazoles have provided a consistent picture of the ligand-receptor interaction patterns for human neutrophil elastase inhibitors. nih.gov
Table of Compounds
Despite a comprehensive search for scientific literature, detailed experimental data on the photophysical properties of the specific compound this compound is not available in the public domain. Research articles detailing the absorption and emission spectra, solvatochromism, fluorescence quantum yields, fluorescence lifetimes, and excited-state dynamics for this exact molecule could not be located.
The provided search results contain valuable information on the photophysical principles and typical behaviors of related phthalimide chromophores, such as 4-aminophthalimide (B160930) derivatives. rsc.orgnih.gov These studies show that the photophysical properties of phthalimides are highly sensitive to the nature and position of substituents on the phthalimide ring and the solvent environment. rsc.orgrsc.orgresearchgate.net For instance, many amino-substituted phthalimides exhibit intramolecular charge-transfer (ICT) characteristics, leading to strong solvatochromism where their emission spectra shift significantly with solvent polarity. rsc.orgrsc.org However, without experimental studies performed directly on this compound, any discussion of its specific properties would be speculative.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this compound as per the instructed outline.
Coordination Chemistry and Supramolecular Assembly with N 2 Amino 4 Chlorophenyl Phthalimide
Design and Synthesis of Metal Complexes Employing Phthalimide (B116566) Ligands
The design of metal complexes utilizing phthalimide-based ligands like N-(2-amino-4-chlorophenyl)phthalimide is predicated on the diverse coordination capabilities of the ligand. The phthalimide group itself contains two carbonyl oxygen atoms and an imide nitrogen, while the N-substituted phenyl ring possesses an amino group. This multi-dentate character allows for various binding possibilities. The primary amino group on the phenyl ring is a strong Lewis base, making it a prime candidate for coordination to a metal center. Additionally, the carbonyl oxygens of the phthalimide core can act as donor atoms.
The synthesis of these coordination compounds typically involves the reaction of the phthalimide ligand with a suitable metal salt in an appropriate solvent. A common method is the reflux of an ethanolic or methanolic solution containing stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)). mdpi.com The choice of solvent and reaction conditions, such as temperature and pH, can influence the resulting complex's structure and stoichiometry. For instance, in some cases, the imide proton of the phthalimide can be abstracted under basic conditions, allowing the nitrogen atom to participate in coordination. jofamericanscience.org The presence of both a "hard" amine donor and "borderline" carbonyl oxygen donors makes this compound a potentially versatile ligand for a range of metal ions, according to Hard and Soft Acid and Base (HSAB) theory.
The general synthetic procedure can be summarized as follows:
Dissolution of this compound in a suitable solvent, such as ethanol or methanol.
Addition of a metal salt solution (e.g., MCl₂, M(NO₃)₂) to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.
The reaction mixture is then stirred and often heated under reflux for several hours to ensure the completion of the reaction.
Upon cooling, the resulting solid metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried.
Spectroscopic Characterization of Metal-Phthalimide Coordination Compounds
The formation of metal-phthalimide complexes is confirmed and studied through various spectroscopic techniques, which provide insight into the ligand's binding mode.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. The IR spectrum of the free this compound ligand would show characteristic bands for the N-H stretching of the primary amine, the C=O stretching of the phthalimide group, and C-N stretching vibrations. Upon complexation, shifts in the positions of these bands indicate the involvement of the respective functional groups in coordination.
N-H Stretching: A shift in the ν(N-H) bands of the amino group to a lower frequency (red shift) upon complexation is a strong indication that the amino nitrogen is coordinated to the metal ion. nih.gov
C=O Stretching: The phthalimide group typically shows two C=O stretching bands (symmetric and asymmetric). A shift in these bands, usually to lower wavenumbers, suggests the coordination of one or both carbonyl oxygen atoms to the metal center. jofamericanscience.org
New Bands: The appearance of new, low-frequency bands in the far-IR region of the complex's spectrum can often be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of coordination. mdpi.com
Electronic (UV-Visible) Spectroscopy: The UV-Vis spectra of the metal complexes, when compared to that of the free ligand, provide information about the electronic environment of the metal ion and the ligand. The free ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions within the aromatic rings and carbonyl groups. Upon complexation, these bands may shift in wavelength and/or intensity (hypsochromic or bathochromic shifts). mdpi.com For complexes with transition metals, new, weaker absorption bands may appear in the visible region, which are attributable to d-d electronic transitions within the metal d-orbitals. The position and intensity of these bands can help in deducing the coordination geometry around the metal ion (e.g., octahedral or tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing these complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to their electronic environment.
¹H NMR: The resonance signal for the amino (-NH₂) protons is expected to shift significantly upon coordination. Similarly, changes in the chemical shifts of the aromatic protons of both the phthalimide and the chlorophenyl rings can provide evidence of complexation and information about the binding mode. nih.gov
¹³C NMR: The carbon signals of the carbonyl groups and the carbon atom attached to the amino group would be particularly affected by coordination, typically showing a downfield or upfield shift.
Below is an interactive table summarizing the expected spectroscopic changes upon complexation of this compound.
| Spectroscopic Technique | Functional Group | Expected Change Upon Complexation | Reference |
| FT-IR | Amino (N-H) | Shift to lower frequency (e.g., 3400 cm⁻¹ → 3350 cm⁻¹) | nih.gov |
| Carbonyl (C=O) | Shift to lower frequency (e.g., 1720 cm⁻¹ → 1680 cm⁻¹) | jofamericanscience.org | |
| Metal-Ligand | Appearance of new bands in far-IR (e.g., 400-600 cm⁻¹) | mdpi.com | |
| UV-Vis | Ligand Bands (π→π*) | Bathochromic or hypsochromic shift | mdpi.com |
| Metal Bands (d-d) | Appearance of new, weak bands in the visible region | ||
| ¹H NMR | Amino (-NH₂) | Significant downfield shift and possible broadening | nih.gov |
| Aromatic (C-H) | Shifts in aromatic proton signals | nih.gov |
Elucidation of Ligand Binding Modes and Coordination Geometries
This compound offers several potential binding modes, leading to various coordination geometries. The elucidation of these structures is crucial for understanding the properties of the resulting complexes.
Potential Binding Modes:
Monodentate: The ligand could bind to a single metal ion through the nitrogen atom of the 2-amino group, which is often the most basic site. Alternatively, monodentate coordination through one of the phthalimide carbonyl oxygens is also possible.
Bidentate Chelating: A highly probable coordination mode involves the ligand acting as a bidentate chelating agent. It can coordinate to a single metal ion using both the nitrogen atom of the amino group and one of the adjacent carbonyl oxygen atoms of the phthalimide moiety. This would form a stable six-membered chelate ring, a thermodynamically favorable arrangement. doi.org
Bridging: The ligand could also act as a bridging ligand, linking two or more metal centers. For example, the amino group could coordinate to one metal ion while a carbonyl oxygen coordinates to a second, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net
Coordination Geometries: The resulting coordination geometry around the central metal ion is determined by the metal's preferred coordination number, the ligand-to-metal stoichiometry, and the participation of counter-ions or solvent molecules in the coordination sphere. libretexts.org
With a 1:2 metal-to-ligand ratio and the ligand acting as a bidentate chelate, a four-coordinate metal like Cu(II) or Zn(II) could adopt a tetrahedral or square planar geometry.
For a 1:2 or 1:3 ratio with metal ions that prefer a coordination number of six, such as Co(II) or Ni(II), an octahedral geometry is likely. The remaining coordination sites could be occupied by other ligands, solvent molecules (like water), or counter-ions. libretexts.org
Stoichiometric and Thermodynamic Studies of Complex Formation
Understanding the stoichiometry and thermodynamic stability of the formed complexes is fundamental to their coordination chemistry.
Stoichiometric Studies: The metal-to-ligand ratio in solution is often determined using spectrophotometric methods.
Method of Continuous Variations (Job's Plot): In this method, the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance is measured for each solution at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 complex). researchgate.net
Mole-Ratio Method: Here, the concentration of the metal ion is held constant while the concentration of the ligand is systematically increased. A plot of absorbance versus the molar ratio of ligand to metal will show two intersecting straight lines. The point of intersection corresponds to the stoichiometry of the complex.
Thermodynamic Studies: The stability of the metal complexes is quantified by the formation constant (K_f), also known as the stability constant. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the complexation reaction can be determined by measuring the formation constant at different temperatures. researchgate.netresearchgate.net
Formation Constant (K_f): A large value of K_f indicates the formation of a stable complex. These constants are often determined using potentiometric or conductometric titrations.
Gibbs Free Energy (ΔG): The spontaneity of the complex formation is indicated by the value of ΔG, which can be calculated using the equation ΔG = -RTln(K_f). A negative value of ΔG signifies a spontaneous reaction. researchgate.net
Enthalpy (ΔH) and Entropy (ΔS): These parameters can be determined from the van't Hoff equation by plotting ln(K_f) versus 1/T. The slope of the line is equal to -ΔH/R, and the intercept is ΔS/R.
A negative ΔH indicates that the complexation is an exothermic process, driven by the formation of strong metal-ligand bonds.
A positive ΔS suggests that the reaction is entropy-driven , which is often the case when chelation occurs (the chelate effect) or when solvent molecules are released from the metal's coordination sphere upon ligand binding. researchgate.net
The following table presents hypothetical thermodynamic data for the formation of a 1:1 metal complex with a related ligand to illustrate these concepts.
| Parameter | Value | Interpretation |
| Formation Constant (K_f) | 5.8 x 10⁴ M⁻¹ | High stability of the complex |
| Gibbs Free Energy (ΔG°) | -27.2 kJ/mol | Spontaneous complex formation |
| Enthalpy (ΔH°) | -15.5 kJ/mol | Exothermic, enthalpically favorable reaction |
| Entropy (ΔS°) | +39.2 J/mol·K | Entropically favorable, likely due to chelation/solvent release |
These studies are essential for predicting the behavior of the complex under various conditions and for designing complexes with specific stability requirements for potential applications.
Future Research Directions and Unexplored Chemical Research Avenues for N 2 Amino 4 Chlorophenyl Phthalimide
Innovation in Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic routes for N-(2-amino-4-chlorophenyl)phthalimide is a paramount objective for future research. Traditional methods for synthesizing phthalimide (B116566) derivatives often involve harsh reaction conditions, hazardous solvents, and significant energy consumption. Green chemistry offers a transformative approach to mitigate these environmental concerns.
Future investigations will likely focus on several key areas:
Microwave-Assisted Synthesis: This technique has already shown promise in the rapid and efficient synthesis of various phthalimide derivatives. eijppr.comepa.gov Future studies could optimize microwave-assisted protocols for this compound, potentially leading to dramatically reduced reaction times and increased yields.
Use of Eco-Friendly Solvents and Catalysts: Research into the use of water, ethanol, or ionic liquids as reaction media could significantly reduce the reliance on volatile organic compounds. rsc.orgrsc.org Furthermore, the exploration of reusable solid acid catalysts, such as montmorillonite (B579905) clays, presents an opportunity for more sustainable and cost-effective production. eijppr.com
Metal-Free Synthesis: Developing synthetic pathways that avoid the use of heavy metal catalysts is a crucial aspect of green chemistry. acs.org Exploring organocatalysis or other metal-free alternatives for the synthesis of this compound would be a significant step forward.
| Green Synthesis Approach | Potential Advantages for this compound |
| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. eijppr.comepa.gov |
| Aqueous/Ethanolic Solvents | Reduced toxicity and environmental impact, improved safety. rsc.org |
| Reusable Catalysts | Lower costs, simplified purification, reduced waste. eijppr.com |
| Metal-Free Protocols | Avoidance of toxic metal contamination, more sustainable processes. acs.org |
Development of Advanced Spectroscopic and Analytical Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental to unlocking its full potential. While standard techniques like FT-IR, NMR, and mass spectrometry are routinely used for characterization, future research should focus on the application of more advanced and sensitive analytical methods. nih.govsemanticscholar.org
Prospective research in this area includes:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for confirming the elemental composition of this compound and its derivatives. nih.gov
Fluorescence and Circular Dichroism (CD) Spectroscopy: Given the potential bioactivity of phthalimide derivatives, these techniques can be employed to study the interactions of this compound with biological macromolecules like proteins and DNA. nih.gov This can provide valuable information about its mechanism of action.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Integration of Machine Learning in Computational Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. nih.govmdpi.com For this compound, these computational tools offer a powerful approach to accelerate the design and discovery of new analogs with enhanced properties.
Future research directions in this domain involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity or other properties. eijppr.com This allows for the virtual screening of large libraries of compounds to identify promising candidates.
Molecular Docking and Dynamics Simulations: These computational techniques can predict how this compound and its analogs bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov This is invaluable for understanding its potential therapeutic applications and for designing more potent and selective molecules.
De Novo Drug Design: Advanced deep learning models can be trained on existing chemical data to generate entirely new molecular structures with desired properties. mdpi.com This could lead to the discovery of novel phthalimide derivatives with improved efficacy and safety profiles.
Exploration of Novel Reactivity and Catalytic Applications
Beyond its potential as a bioactive molecule, the chemical structure of this compound presents opportunities for exploring novel reactivity and catalytic applications. The presence of multiple functional groups, including the phthalimide moiety, the amino group, and the chloro-substituted aromatic ring, makes it a versatile building block in organic synthesis.
Future research could explore:
Functionalization of the Aromatic Ring: The chloro and amino substituents on the phenyl ring provide handles for further chemical modifications through cross-coupling reactions or other transformations, leading to a diverse range of derivatives.
Catalytic Activity: The nitrogen atoms in the phthalimide and amino groups could potentially coordinate with metal centers, suggesting that this compound could serve as a ligand in catalysis. Investigating its ability to catalyze various organic reactions is a promising area of research.
Synthesis of Complex Molecules: this compound can be used as a key intermediate in the synthesis of more complex heterocyclic systems or polymers with interesting photophysical or material properties. rsc.org
Synergistic Experimental and Theoretical Methodologies
The most comprehensive understanding of this compound will be achieved through a synergistic approach that combines experimental and theoretical methodologies. This integrated strategy allows for a deeper and more predictive understanding of the molecule's behavior.
Future research should aim to:
Combine Spectroscopic and Computational Analysis: Experimental spectroscopic data (NMR, IR) can be compared with theoretical calculations (e.g., Density Functional Theory - DFT) to validate computational models and gain a more detailed understanding of the molecule's electronic structure and vibrational modes. nih.gov
Integrate Synthesis, Biological Testing, and Molecular Modeling: A powerful workflow involves synthesizing novel derivatives of this compound, evaluating their biological activity through in vitro and in vivo assays, and then using molecular modeling to rationalize the observed structure-activity relationships. nih.gov This iterative process can guide the design of next-generation compounds with improved properties.
Investigate Reaction Mechanisms: The combination of experimental kinetic studies and computational modeling of reaction pathways can provide detailed insights into the mechanisms of reactions involving this compound, facilitating the optimization of reaction conditions and the discovery of new transformations.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, analytical science, computational design, and the development of novel functional molecules.
Q & A
Basic Synthesis & Optimization
Q: What are the key synthetic strategies for introducing the 2-amino-4-chlorophenyl group into phthalimide derivatives? A: A common approach involves nucleophilic substitution or coupling reactions. For example, bromoalkyl phthalimides (e.g., N-(4-bromobutyl)phthalimide) can react with amines under basic conditions (K₂CO₃ in DMF, 100°C, 24 h) to form secondary amines . Alternatively, selenium-containing analogs are synthesized via sodium borohydride reduction of PhSeSePh, followed by reaction with bromoethyl phthalimide under inert atmospheres . Optimization requires controlling stoichiometry, solvent polarity (DMF enhances nucleophilicity), and temperature to minimize side reactions like over-alkylation.
Basic Characterization Techniques
Q: Which analytical methods are critical for confirming the structure of N-(2-amino-4-chlorophenyl)phthalimide? A:
- Elemental analysis validates empirical formulas.
- FT-IR identifies functional groups (e.g., C=O stretching at ~1770 cm⁻¹ for phthalimide).
- ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and distinguishes substituent positions. For example, the 4-chloro group deshields adjacent protons, causing distinct splitting patterns .
- Mass spectrometry (MS) confirms molecular weight and fragmentation pathways.
Advanced Multi-Step Synthesis Design
Q: How can multi-step syntheses integrate this compound into complex molecules? A: A phthalimide scaffold is versatile for sequential derivatization. For instance:
Hydroxymethylation : React phthalimide with formaldehyde to form N-(hydroxymethyl)phthalimide.
Chlorination : Treat with SOCl₂ or thionyl chloride to yield N-(chloromethyl)phthalimide (NCP), a key intermediate for esterification .
Amination : Substitute chlorine with amines (e.g., 2-amino-4-chlorophenol) under basic conditions.
This sequence leverages crystalline intermediates for high-purity isolation at each step .
Biological Activity & Assays
Q: What methodologies assess the antioxidant and enzyme-inhibitory activities of this compound? A:
- DPPH scavenging : Measure IC₅₀ (concentration for 50% radical scavenging) via UV-Vis spectroscopy. Comparative studies show substituents influence activity; e.g., N-(4-chlorophenyl)phthalimide has IC₅₀ = 1.40 mg/mL vs. 1.30 mg/mL for the methyl analog .
- Cholinesterase inhibition : Use Ellman’s assay to quantify acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example, phthalimide derivatives with electron-withdrawing groups (e.g., -Cl) may enhance BChE binding via hydrophobic interactions .
Advanced Data Contradictions
Q: How can researchers resolve discrepancies in reported bioactivity data (e.g., varying IC₅₀ values)? A: Discrepancies often arise from:
- Assay conditions : Buffer pH, solvent (DMSO vs. ethanol), and incubation time affect radical stability.
- Structural analogs : Minor substituent changes (e.g., -Cl vs. -CH₃) alter electronic effects and solubility.
- Statistical rigor : Ensure triplicate measurements and proper controls (e.g., ascorbic acid for DPPH) . Meta-analyses comparing substituent electronic parameters (Hammett constants) can clarify trends.
Crystallography & Structural Insights
Q: What crystallographic data inform the spatial arrangement of this compound? A: Phthalimide derivatives often crystallize in monoclinic systems. For example, N-[2-(phenylseleno)ethyl]phthalimide forms Se–C bonds (1.93–1.97 Å) with dihedral angles <10° between phthalimide and substituent planes, indicating planar rigidity . Such data guide predictions of π-π stacking or steric hindrance in drug design.
Advanced Functional Group Reactivity
Q: How do thiol/selenol groups influence the reactivity of phthalimide derivatives? A: Selenium analogs (e.g., L1 in ) exhibit unique redox properties and nucleophilicity. Thiols (-SH) participate in disulfide bond formation, while selenols (-SeH) have lower pKa (~5.2 vs. ~8.3 for thiols), enhancing nucleophilicity at physiological pH. These groups enable catalytic antioxidant activity or site-specific ligation in bioconjugation .
Structure-Activity Relationship (SAR) Studies
Q: How does the 4-chloro substituent impact biological activity compared to other halogens? A: Chlorine’s electronegativity increases lipophilicity (logP), enhancing membrane permeability. In DPPH assays, N-(4-chlorophenyl)phthalimide shows lower scavenging activity (IC₅₀ = 1.40 mg/mL) than methyl analogs, likely due to reduced electron-donating capacity . Fluorine, being smaller and more electronegative, may improve metabolic stability but requires synthetic adjustments (e.g., fluorination reagents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
